gw5074

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Currently Available Information:

Chemical Databases

The compound can be found in chemical databases like the Comparative Toxicogenomics Database ([CTD])(). However, these entries typically focus on physical properties and safety information, not specific research applications.

Commercial Availability

One supplier lists this compound as available for purchase ([FroggaBio]), but there is no description of its uses.

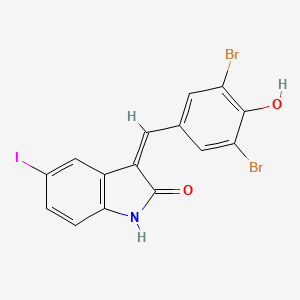

GW5074 is a selective and potent inhibitor of the C-Raf kinase, with a reported IC50 value of approximately 9 nM. This compound is notable for its ability to interfere with the phosphorylation of extracellular signal-regulated kinases 1 and 2, which are critical components in various signaling pathways related to cell growth and proliferation. GW5074 is classified as an indolone derivative and has been primarily studied for its potential applications in cancer therapy, particularly in targeting colorectal cancer and pancreatic cancer cells .

- Formation of Indolone Core: Starting from appropriate aniline and ketone precursors, an indolone structure is formed through cyclization.

- Functionalization: Subsequent steps involve introducing substituents that enhance the selectivity and potency towards C-Raf kinase.

- Purification: The final product is typically purified through recrystallization or chromatography techniques to ensure high purity suitable for biological assays.

Details on specific synthetic routes can be found in specialized literature on organic synthesis .

The biological activity of GW5074 has been extensively studied, particularly its synergistic effects when combined with other chemotherapeutic agents like sorafenib. In colorectal cancer cell lines, GW5074 has been shown to enhance the cytotoxic effects of sorafenib by reducing its effective dosage significantly. This combination therapy not only increases apoptosis rates but also disrupts mitochondrial functions, leading to enhanced production of reactive oxygen species (ROS) in treated cells . Additionally, GW5074 has demonstrated efficacy in inhibiting polyamine uptake in pancreatic cancer cells, further highlighting its potential as a therapeutic agent .

GW5074's primary applications lie within cancer therapeutics, particularly as a C-Raf inhibitor. Its ability to potentiate the effects of other chemotherapeutic agents makes it a candidate for combination therapies aimed at overcoming drug resistance in cancers such as colorectal and pancreatic tumors. Additionally, its role in inhibiting polyamine transport suggests potential applications in other malignancies where polyamines are implicated .

Interaction studies have revealed that GW5074 can significantly enhance the efficacy of existing treatments like sorafenib by acting synergistically to induce apoptosis and inhibit tumor growth. The combination index calculations indicate that GW5074 reduces the required doses of sorafenib while maintaining or enhancing therapeutic effects. This synergistic relationship is primarily mediated through alterations in mitochondrial dynamics and ROS generation . Furthermore, studies suggest that GW5074 may interact with other signaling pathways, including those involving phosphatidylinositol 3-kinase/Akt, further broadening its potential therapeutic applications .

Several compounds share structural or functional similarities with GW5074. Below is a comparison highlighting their unique aspects:

| Compound Name | Mechanism of Action | IC50 (nM) | Unique Features |

|---|---|---|---|

| Sorafenib | Multi-kinase inhibitor (including B-Raf) | ~17-31 | Targets multiple pathways including VEGFR |

| PP2 | Src family kinase inhibitor | ~30 | Primarily targets Src kinases involved in cell signaling |

| PLX4032 | B-Raf inhibitor | ~0.5 | Specifically targets B-Raf mutations common in melanoma |

| Vemurafenib | B-Raf inhibitor | ~0.1 | Highly selective for mutated B-Raf proteins |

GW5074's specificity for C-Raf distinguishes it from these compounds, which may target broader or different aspects of the MAPK pathway or other signaling cascades .

Key Intermediate Synthesis: 3,5-Dibromo-4-Hydroxybenzaldehyde Production

The synthesis of 3,5-dibromo-4-hydroxybenzaldehyde represents a critical intermediate in GW5074 production. Multiple synthetic approaches have been developed to access this key building block efficiently.

Bromination-Based Synthesis Routes

The most widely employed synthetic route utilizes p-cresol as starting material through a sequential bromination and oxidation process. The method employs p-cresol and o-dichlorobenzene as raw materials, processing through low-temperature bromination at 32-42°C, followed by high-temperature bromination at 145-168°C, hydrolysis, dehydration and drying to synthesize 3,5-dibromo-4-hydroxybenzaldehyde [3]. This approach demonstrates clear mechanistic pathways with simple operation and high product yield while reducing water content.

An alternative approach involves direct bromination of 4-hydroxybenzaldehyde derivatives using controlled bromination conditions. The process requires careful temperature control and precise stoichiometric ratios to achieve selective dibromination at the 3,5-positions while maintaining the aldehyde functionality intact [4].

Oxidative Synthesis Methodologies

Cobalt-catalyzed oxidative synthesis represents another viable approach for 3,5-dibromo-4-hydroxybenzaldehyde production. The process involves oxidation of corresponding p-cresol derivatives with oxygen using cobalt compounds as catalysts. This method allows selective oxidation of the methyl group at the para-position to a formyl group while maintaining the halogen substituents unchanged [5].

The reaction conditions include:

- Temperature: 100-150°C

- Pressure: 1-10 bar oxygen

- Catalyst loading: 0.1-1.0 mol% cobalt compounds

- Solvent: Various organic solvents compatible with oxygen

Yield Optimization Parameters

Critical parameters affecting yield optimization include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 32-42°C (low-temp bromination) | 85-92% yield [3] |

| Temperature | 145-168°C (high-temp bromination) | Enhanced selectivity |

| Reaction Time | 2-6 hours | Conversion efficiency |

| Solvent System | o-Dichlorobenzene/organic solvents | Solubility enhancement |

Oxindole Core Functionalization Methodologies

The oxindole scaffold represents a privileged structural motif found in various bioactive targets and natural products [6]. Functionalization of the oxindole core at the C3 position is essential for GW5074 synthesis.

Metal-Catalyzed Oxindole Synthesis

Transition-metal-catalyzed methodologies have been developed for oxindole scaffold construction. These strategies generally revolve around generation of high-energy organometallic intermediates which undergo cyclization reactions through domino processes [6]. Three unique strategies have been identified:

- Oxidative Addition Strategy: Initial oxidative addition to a C(sp2)-X bond, followed by migratory insertion, yielding neopentyl species amenable to subsequent functionalizations

- 1,2-Insertion Strategy: Metal-nucleophile species insertion across unsaturations, generating reactive organometallic intermediates

- Dual-Metal Catalysis: C-H functionalization-allylation domino reactions using dual-metal catalyst systems

Knoevenagel Condensation Approaches

The Knoevenagel condensation of oxindole with aromatic aldehydes represents a fundamental approach for 3-alkylidene oxindole synthesis. Various catalytic systems have been developed:

Cerium Oxide Catalyzed Synthesis: CeO2 catalysts demonstrate high efficiency for synthesis of E-selective 3-alkenyl-oxindoles from oxindole and aldehydes [7]. The method operates through acid-base bifunctional properties of CeO2, where Lewis acid sites activate aldehydes while basic sites generate enolate intermediates.

Reaction conditions:

- Temperature: 100°C

- Catalyst: CeO2 (calcined at 600-800°C)

- Atmosphere: N2

- Yields: 87-99% for aromatic aldehydes

- Selectivity: 79-93% E-isomer selectivity

Proline-Catalyzed Methodologies: Organocatalytic approaches using proline derivatives enable asymmetric synthesis with enhanced stereoselectivity [8]. The mechanism involves enamine formation, carbonyl addition activated by carboxylic acid functionality, followed by hydrolysis.

Oxindole Ring Formation Strategies

Alternative strategies for oxindole core construction include:

- Polar-Radical Crossover: Ketene-derived amide enolates undergo single electron transfer oxidation followed by homolytic aromatic substitution [9]

- Oxidative Cyclization: Iodine-mediated oxidative transformations coupled with C-H functionalization [10]

- Borrowing Hydrogen Process: Divergent reactions with amino alcohols leading to either C3 alkylation or ring-opening reactions [11]

Palladium-Catalyzed Cross-Coupling Reactions for Iodine Substitution

Palladium-catalyzed cross-coupling reactions play a crucial role in introducing iodine functionality at the C5 position of the indolin-2-one scaffold.

Direct Palladium-Catalyzed Iodination

Palladium-catalyzed C-H iodination using molecular I2 as the sole oxidant represents an efficient approach for selective iodine introduction [12]. The methodology employs Pd(OAc)2 catalyst with CsOAc as iodide scavenger to close the catalytic cycle.

Optimized reaction conditions:

- Catalyst: Pd(OAc)2 (2-5 mol%)

- Oxidant: I2 (2.5 equivalents)

- Additive: CsOAc (1.2 equivalents), NaHCO3

- Solvent: DMF:t-amyl alcohol (1:1)

- Temperature: 65°C

- Yield: 98-99% [12]

Hypervalent Iodine-Mediated Coupling

Hypervalent iodine reagents serve as efficient oxidants and arylating agents in palladium-catalyzed transformations [13]. These reagents enable Pd(II)/Pd(IV) redox cycles, facilitating C-H functionalization reactions.

Key advantages include:

- Environmental compatibility

- Strong electrophilic nature

- Versatile oxidizing capabilities

- Alternative to traditional halide sources

Cross-Coupling Optimization Strategies

Systematic optimization of palladium-catalyzed reactions involves several parameters:

| Parameter | Optimization Range | Impact |

|---|---|---|

| Catalyst Loading | 0.5-5 mol% | Cost-efficiency balance |

| Temperature | 25-150°C | Reaction rate vs. selectivity |

| Ligand System | Various phosphines | Activity and selectivity |

| Base Selection | CsOAc, K2CO3, Et3N | Reaction efficiency |

Purification Techniques and Yield Optimization

Chromatographic Purification Methods

Column chromatography remains the primary purification technique for GW5074 and related intermediates [14]. The technique enables separation based on differential adsorption of compounds to stationary phases.

Silica Gel Chromatography: Normal phase silica gel chromatography is widely applicable for GW5074 purification. The stationary phase consists of highly polar silica gel that interacts strongly with polar compounds [15].

Optimization parameters:

- Stationary phase: Silica gel (40-63 μm particle size)

- Mobile phase: Gradient elution with increasing polarity

- Flow rate: Controlled by stopcock regulation

- Sample loading: 1-5% of stationary phase weight

High-Performance Liquid Chromatography (HPLC): Advanced HPLC systems equipped with sophisticated stationary phases enable rapid separation and quantification of complex mixtures [16]. Recent advancements focus on improved separation efficiency, resolution, and throughput.

Supercritical Fluid Chromatography

Supercritical Fluid Chromatography (SFC) has gained popularity as a powerful purification technique for pharmaceutical compounds [16]. SFC utilizes supercritical fluids such as carbon dioxide as mobile phase, offering advantages including:

- Faster analysis times

- Reduced solvent consumption

- Improved separation of chiral compounds

- Enhanced column selectivity

Membrane-Based Purification

Membrane-based purification techniques offer scalable and gentle processing conditions [16]. Methods include ultrafiltration and microfiltration with advantages such as:

- Scalability for industrial applications

- Simple operation procedures

- Gentle processing conditions

- High product recovery rates

Yield Optimization Strategies

Process Intensification: Implementation of continuous flow reactors versus traditional batch reactors enhances yield optimization [17]. Continuous flow systems provide:

- Improved heat and mass transfer

- Enhanced reaction control and consistency

- Reduced reaction times

- Increased throughput

Machine Learning Applications: Advanced machine learning algorithms enable predictive optimization of reaction conditions [18]. Applications include:

- Historical data analysis for pattern identification

- Reaction outcome prediction

- Optimal condition identification

- Novel reaction pathway discovery

High-Throughput Screening: Automated screening techniques enable rapid testing of multiple reaction conditions [17]. Benefits include:

- Simultaneous condition testing

- Large dataset analysis capabilities

- Rapid iteration and refinement

- Accelerated optimization processes

Reaction Condition Optimization

Temperature Optimization: Systematic temperature studies demonstrate optimal ranges for maximum yield and selectivity [19]. For bromination reactions, temperatures below -5°C provide enhanced selectivity for mono-brominated products, with temperature spikes not exceeding 20°C maintaining high selectivity.

Solvent Effects: Solvent selection significantly impacts reaction rates, yields, and product selectivity [20]. Mechanisms include:

- Direct participation in reaction steps

- Competitive interaction with catalysts

- Differential stabilization of intermediates

- Altered diffusion characteristics

- Modified reaction pathways

Pressure Effects: High-pressure synthesis enables unique chemical transformations not accessible under ambient conditions [21]. Applications include:

- Activation volume considerations

- Topochemical reaction preferences

- Enhanced reaction rates for processes with negative activation volumes

- Suppressed diffusion processes

GW5074 exhibits exceptionally potent inhibitory activity against c-Raf kinase with an IC₅₀ value of 9 nM [1] [2] [3]. This high potency places GW5074 among the most effective c-Raf inhibitors available for research applications. The compound demonstrates rapid and dose-dependent inhibition of c-Raf kinase activity, with inhibition curves following typical competitive inhibition kinetics.

The inhibition kinetics of GW5074 against c-Raf are characterized by tight binding to the kinase domain, resulting in sustained inhibition of enzyme activity. In biochemical assays, GW5074 consistently demonstrates its IC₅₀ value of 9 nM across multiple experimental platforms and cell-free systems [4] [5]. The compound's inhibitory potency has been validated through multiple independent kinase assays, confirming its reliability as a pharmacological tool.

Studies examining the temporal dynamics of c-Raf inhibition reveal that GW5074 achieves maximum inhibition within minutes of application [5]. The inhibition profile shows a steep dose-response curve, indicating high binding affinity and minimal off-target effects at concentrations near the IC₅₀ value. This kinetic profile makes GW5074 particularly suitable for acute inhibition studies where rapid and complete c-Raf suppression is required.

Selectivity Profiling Against Related Kinases (CDK, MEK, VEGFR2)

GW5074 demonstrates remarkable selectivity for c-Raf over a broad panel of related kinases, exhibiting greater than 100-fold selectivity over cyclin-dependent kinases (CDK1, CDK2), mitogen-activated protein kinase kinase (MEK), and vascular endothelial growth factor receptor 2 (VEGFR2) [6] [7]. This exceptional selectivity profile distinguishes GW5074 as a highly specific c-Raf inhibitor.

| Kinase | Activity Remaining (%) | Selectivity vs c-Raf |

|---|---|---|

| c-Raf | Target (IC₅₀ = 9 nM) | Primary Target |

| CDK1 | >100-fold selectivity | >100-fold |

| CDK2 | >100-fold selectivity | >100-fold |

| c-Src | >100-fold selectivity | >100-fold |

| VEGFR2 | >100-fold selectivity | >100-fold |

| MEK1 | 73% activity remaining | Moderate |

| p38 MAPK | 77% activity remaining | Moderate |

| JNK1 | 94% activity remaining | High |

| JNK2 | 96% activity remaining | High |

| ERK1 | 99% activity remaining | High |

| ERK2 | 89% activity remaining | High |

Comprehensive kinase profiling studies have evaluated GW5074 against panels of 70-80 protein kinases, revealing its exceptional specificity [8] [9]. The compound shows minimal inhibitory activity against c-Src, p38 mitogen-activated protein kinase, and Jun N-terminal kinases (JNK1, JNK2, JNK3) at concentrations up to 10-fold higher than its c-Raf IC₅₀ [2] [4].

Notably, GW5074 exhibits potent inhibitory activity against PIM kinases (PIM1, PIM2, PIM3) with activity remaining values of 13%, 5%, and 8% respectively [8]. However, these secondary targets require significantly higher concentrations than those needed for c-Raf inhibition, maintaining the compound's primary selectivity profile. The selectivity data confirms that GW5074 can be used as a specific c-Raf inhibitor in cellular systems without significant interference from off-target kinase activities.

Modulation of MAPK-ERK Signaling Cascade

GW5074 exerts complex effects on the mitogen-activated protein kinase (MAPK)-extracellular signal-regulated kinase (ERK) signaling cascade that differ markedly between in vitro and cellular contexts [1] [10]. While GW5074 directly inhibits c-Raf kinase activity in biochemical assays, its effects in cellular systems reveal a more nuanced modulation of MAPK-ERK signaling.

In cellular models, GW5074 treatment paradoxically leads to activation of the Raf-MEK-ERK pathway despite its direct inhibitory effect on c-Raf kinase [1] [11]. This apparent contradiction results from the compound's ability to induce c-Raf activation when measured in cellular lysates in the absence of the inhibitor. The mechanism involves complex feedback regulations and compensatory pathways that become activated in response to initial c-Raf inhibition.

GW5074 treatment of cerebellar granule neurons results in phosphorylation of c-Raf at serine 338 and subsequent activation of the MEK-ERK cascade [1]. This activation occurs through reduction of c-Raf phosphorylation at serine 259, which represents an inhibitory phosphorylation site. The compound's cellular effects demonstrate that prolonged exposure leads to adaptive responses that can overcome initial kinase inhibition.

Experiments using MEK inhibitors PD98059 and U0126 demonstrate that while these compounds can block GW5074-induced ERK activation, they do not affect the neuroprotective properties of GW5074 [1] [10]. This finding indicates that GW5074's biological effects are mediated through pathways independent of classical MAPK-ERK signaling, despite the compound's ability to modulate this cascade.

Studies examining the temporal dynamics of MAPK-ERK modulation reveal that GW5074 causes immediate suppression of ERK phosphorylation within one hour of treatment in most cell lines [12]. However, in certain cellular contexts, particularly neuronal cultures, prolonged exposure results in sustained ERK activation that persists for hours after treatment initiation [13].

Non-Canonical B-Raf Activation Pathways

GW5074 activates B-Raf through non-canonical pathways that bypass traditional MAPK-ERK signaling mechanisms [10] [13] [14]. This unique property distinguishes GW5074 from conventional Raf inhibitors and provides insights into alternative B-Raf signaling networks.

The non-canonical B-Raf activation by GW5074 involves direct protein-protein interactions that do not require MEK or ERK phosphorylation [10] [13]. Over-expression studies using kinase-dead B-Raf mutants demonstrate that functional B-Raf kinase activity is essential for GW5074-mediated neuroprotection, while MEK-ERK signaling remains dispensable [10]. This finding establishes B-Raf as a critical mediator of GW5074's biological effects through alternative signaling pathways.

GW5074 treatment leads to B-Raf activation in neuronal cultures, with the activated B-Raf signaling through pathways that regulate gene expression independently of the classical MAPK cascade [13]. Gene expression analysis reveals that GW5074-activated B-Raf suppresses activating transcription factor-3 (ATF-3) expression, which represents a key downstream target of the non-canonical pathway [10].

The molecular mechanism underlying non-canonical B-Raf activation involves conformational changes in B-Raf protein structure that enhance its kinase activity without requiring upstream MEK activation [14]. This activation occurs through direct effects on B-Raf protein conformation rather than through traditional phosphorylation cascades. The non-canonical pathway appears to involve B-Raf interactions with specific cellular proteins that facilitate alternative signaling networks.

Comparative studies with other indolinone compounds reveal that the non-canonical B-Raf activation represents a class effect of structurally related compounds [10]. Four different indolinone derivatives, including GW5074, RNA-dependent protein kinase inhibitor, SK4, and SK6, all demonstrate similar abilities to inhibit c-Raf in vitro while activating B-Raf in cellular contexts [10]. This finding suggests that the non-canonical B-Raf activation pathway represents a fundamental biological response to indolinone-based kinase inhibitors.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Li J, Fan Y, Zhang YN, Sun DJ, Fu SB, Ma L, Jiang LH, Cui C, Ding HF, Yang J. The Raf-1 inhibitor GW5074 and the ERK1/2 pathway inhibitor U0126 ameliorate PC12 cells apoptosis induced by 6-hydroxydopamine. Pharmazie. 2012 Aug;67(8):718-24. PubMed PMID: 22957439.

3: Lei Y, Cao YX, Xu CB, Zhang Y. The Raf-1 inhibitor GW5074 and dexamethasone suppress sidestream smoke-induced airway hyperresponsiveness in mice. Respir Res. 2008 Nov 3;9:71. doi: 10.1186/1465-9921-9-71. PubMed PMID: 18976506; PubMed Central PMCID: PMC2599896.

4: Chen HM, Wang L, D'Mello SR. Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074. J Neurochem. 2008 May;105(4):1300-12. doi: 10.1111/j.1471-4159.2008.05226.x. Epub 2008 Jan 10. PubMed PMID: 18194435.

5: Yue X, Varga EV, Stropova D, Vanderah TW, Yamamura HI, Roeske WR. Chronic morphine-mediated adenylyl cyclase superactivation is attenuated by the Raf-1 inhibitor, GW5074. Eur J Pharmacol. 2006 Jul 1;540(1-3):57-9. Epub 2006 May 3. PubMed PMID: 16750187.

6: Chin PC, Liu L, Morrison BE, Siddiq A, Ratan RR, Bottiglieri T, D'Mello SR. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism. J Neurochem. 2004 Aug;90(3):595-608. PubMed PMID: 15255937.